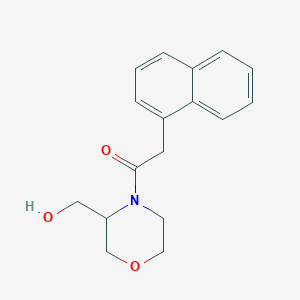
1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone is a compound that features a morpholine ring substituted with a hydroxymethyl group and a naphthalene moiety
Méthodes De Préparation
The synthesis of 1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and morpholine.
Reaction Conditions: The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) and may require specific temperatures and catalysts to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the hydroxymethyl group or the naphthalene ring, using reagents like halogens or nucleophiles.
Applications De Recherche Scientifique
1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Activité Biologique
1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone is a chemical compound characterized by a morpholine ring with a hydroxymethyl group and a naphthalene moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : 1-[3-(hydroxymethyl)morpholin-4-yl]-2-naphthalen-1-ylethanone
- Molecular Formula : C17H19NO3
- CAS Number : 1421445-76-2
Biological Activity
Research into the biological activity of this compound indicates several promising avenues:
The compound interacts with specific molecular targets, which may include:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Several studies have indicated that derivatives of naphthalene compounds exhibit anticancer properties. For instance, research has shown that similar structures can inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in vivo models.
Case Study 1: Antiproliferative Activity
A study published in Molecules evaluated the antiproliferative effects of various naphthalene derivatives, including those structurally related to this compound. The findings demonstrated that these compounds exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 8.0 | Cell cycle arrest |
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of morpholine-based compounds. Results indicated that this compound effectively inhibited specific kinases involved in cancer progression, leading to decreased cell viability in treated cultures.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves:
- Starting Materials : Naphthalene derivatives and morpholine.
- Reaction Conditions : Common solvents include tetrahydrofuran (THF). Catalysts may be required for optimal yields.
Propriétés
IUPAC Name |
1-[3-(hydroxymethyl)morpholin-4-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-11-15-12-21-9-8-18(15)17(20)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15,19H,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPWIOAPPQMNGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CC=CC3=CC=CC=C32)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














